molecular formula C5H7BrN2S B1524231 5-Bromo-3-isopropyl-1,2,4-thiadiazole CAS No. 1032825-79-8

5-Bromo-3-isopropyl-1,2,4-thiadiazole

Cat. No. B1524231
CAS RN: 1032825-79-8
M. Wt: 207.09 g/mol
InChI Key: HPJOCIBAPMQHBN-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1,2,4-thiadiazole (BIT) is a sulfur-containing heterocyclic compound. It is a white powder that is commonly used as a fungicide and bactericide in industrial and agricultural applications. The molecular formula of BIT is C5H7BrN2S .


Synthesis Analysis

BIT can be synthesized from the reaction of methyl isothiocyanate and N-bromosuccinimide. A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of BIT includes a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .


Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .


Physical And Chemical Properties Analysis

BIT is typically colorless and has a faint, distinctive odor . The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry .

Scientific Research Applications

Pharmacology: Anticancer Potential

5-Bromo-3-isopropyl-1,2,4-thiadiazole: has been explored for its potential in cancer treatment due to the thiadiazole moiety’s ability to interact with biological targets. Thiadiazole derivatives have demonstrated efficacy in vitro and in vivo across various cancer models, targeting specific pathways involved in cancer cell proliferation . The compound’s structural similarity to other clinically used thiadiazole drugs suggests a promising avenue for developing new anticancer therapeutics.

Agriculture: Pesticide Development

In agriculture, 5-Bromo-3-isopropyl-1,2,4-thiadiazole is being studied for its use as a precursor in synthesizing novel pesticides. Thiadiazole compounds are known for their bioactivity, and modifications to the core structure can lead to the development of pesticides with specific action mechanisms, potentially offering solutions to pest resistance issues .

Material Science: Electronic Structure Analysis

The compound’s utility in material science stems from its role in the study of electronic structures and electron delocalization. This is particularly relevant in the design of new materials with specific electronic properties, which can be applied in semiconductors, photovoltaic cells, and other electronic devices .

Chemical Synthesis: Building Block for Heterocyclic Compounds

5-Bromo-3-isopropyl-1,2,4-thiadiazole: serves as a versatile building block in chemical synthesis. It is used to construct more complex heterocyclic compounds through various reactions, including palladium-catalyzed C-H direct arylation and aromatic nucleophilic substitution, which are fundamental in developing pharmaceuticals and agrochemicals .

Biochemistry: Cytotoxicity Studies

In biochemistry, the compound is used in cytotoxicity studies to understand the structure-activity relationship of thiadiazole derivatives. These studies are crucial for drug discovery, as they help identify the functional groups responsible for the biological activity and toxicity of these compounds .

Environmental Science: Environmental Impact Assessment

Research into 5-Bromo-3-isopropyl-1,2,4-thiadiazole also includes its environmental impact assessment. Understanding the compound’s behavior in different environmental conditions, such as its degradation products and interaction with other chemicals, is essential for evaluating its safety and ecological footprint .

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-3-isopropyl-[1,2,4]thiadiazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities . They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Therefore, future research could focus on exploring these properties further and developing new applications for thiadiazoles.

properties

IUPAC Name

5-bromo-3-propan-2-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJOCIBAPMQHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

t-Butylnitrite (50%, 2.3 mL, 17.22 mmol) was added dropwise to a degassed solution of CuBr2 (1.64 g, 7.35 mmol) in acetone (30 mL) at 0° C. under N2. The mixture was stirred at ambient temperature for 90 min, then charged with a solution of 3-(1-methylethyl)-1,2,4-thiadiazol-5-amine (1 g, 7 mmol) in acetone (7 mL), and stirred at ambient temperature for 1 h. The mixture was cooled to 0° C., and was charged dropwise with 48% HBr (1.8 mL, 4.65 mmol). The mixture was stirred at 0° C. for 30 min, and then brought to ambient temperature. The mixture was charged with water (100 mL) and CH2Cl2 (75 mL), then stirred at ambient temperature for 10 min. The organics were separated, dried over MgSO4, filtered, and the filtrate was concentrated. The crude product was purified by chromatography on a silica gel column using 0 to 15% EtOAc/hexane to give 1.07 g (74%) of 5-bromo-3-(1-methylethyl)-1,2,4-thiadiazole as a golden oil. 1H NMR (400 MHz, CDCl3): δ 3.29 (septet, 1H, J=6.9 Hz), 1.37 (d, 6H, J=6.9 Hz); LRMS (ESI), m/z 207/209 (M+H).
Quantity
2.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuBr2
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Bromo-3-isopropyl-1,2,4-thiadiazole

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